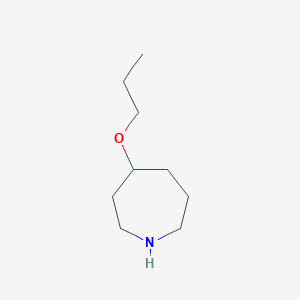

4-Propoxyazepane

Übersicht

Beschreibung

4-Propoxyazepane is an organic compound with the chemical formula C9H19NO . It is used for research and development under the supervision of a technically qualified individual .

Synthesis Analysis

Azepane-based compounds, such as 4-Propoxyazepane, are synthesized using different approaches including ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . These compounds have gained significant interest due to their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity .

Molecular Structure Analysis

The molecular weight of 4-Propoxyazepane is 157.25 g/mol. The InChI code for 4-Propoxyazepane is 1S/C9H19NO/c1-2-8-11-9-4-3-6-10-7-5-9/h9-10H,2-8H2,1H3 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Non-Fused N-Aryl Azepanes

4-Propoxyazepane serves as a key intermediate in the synthesis of non-fused N-aryl azepane derivatives. These compounds have significant applications in synthetic chemistry due to their potential as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents . A practical methodology using Pd/LA-catalyzed reactions under mild conditions has been developed to synthesize these derivatives, with CO2 as the byproduct .

Pharmaceutical Applications

In the pharmaceutical industry, 4-Propoxyazepane derivatives are utilized in the formal synthesis of Proheptazine, an opioid analgesic known for effects such as analgesia, sedation, and nausea . The ability to create diverse azepane derivatives expands the scope for developing new therapeutic agents.

Catalysis Research

The compound is involved in catalysis research, particularly in Pd-catalyzed decarboxylation processes. These processes are crucial for understanding reaction pathways and developing new synthetic methods . Density Functional Theory (DFT) calculations have provided insights into the reaction mechanism, highlighting the importance of 4-Propoxyazepane in catalytic studies.

Environmental Chemistry

Azepane derivatives, including those synthesized from 4-Propoxyazepane, can be used to capture and utilize CO2, a greenhouse gas. This application is particularly relevant in the context of climate change and efforts to reduce carbon emissions .

Safety and Hazards

Wirkmechanismus

Mode of Action

It is likely that the compound interacts with its targets through noncovalent bonds, such as hydrogen bonds or van der Waals forces . These interactions can lead to changes in the conformation or activity of the target proteins or receptors, which can in turn affect cellular processes .

Biochemical Pathways

Many drugs influence metabolic pathways, which are regulated by multiple receptor-mediated mechanisms . Depending on its targets, 4-Propoxyazepane could potentially affect a variety of pathways, leading to downstream effects on cellular function .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 4-Propoxyazepane’s action are currently unknown. Many drugs exert their effects by modulating the activity of their target proteins or receptors, leading to changes in cellular signaling and function .

Action Environment

The action, efficacy, and stability of 4-Propoxyazepane can be influenced by various environmental factors. These may include the physiological conditions within the body (such as pH and temperature), the presence of other molecules that can interact with 4-Propoxyazepane, and the specific characteristics of the cells or tissues where the compound exerts its effects .

Eigenschaften

IUPAC Name |

4-propoxyazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-8-11-9-4-3-6-10-7-5-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTPBTNBMUKZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propoxyazepane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide](/img/structure/B1522794.png)

![3-[(2,2-Dimethylpropyl)amino]propan-1-ol](/img/structure/B1522805.png)

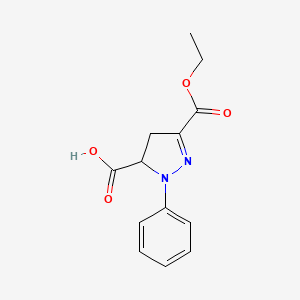

![5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B1522807.png)

amine](/img/structure/B1522812.png)